2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Overview
Description
“2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1824055-05-1 . It has a molecular weight of 208.26 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-isobutyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid . The InChI code is 1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.26 . The physical form of this compound is solid .Scientific Research Applications
Structural and Spectral Studies
- Pyrazole derivatives, including those similar to 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid, have been the subject of extensive structural and spectral studies. Research has focused on determining the molecular structures using various spectroscopic methods and theoretical calculations, aiding in understanding the chemical properties and potential applications of these compounds (Yıldırım, Kandemirli & Akçamur, 2005).
Synthesis Methods Development
- Synthesis techniques for pyrazole derivatives, involving reactions with arylhydrazines and Brönsted acids, have been developed. These methods enable the efficient creation of structurally diverse pyrazole derivatives, highlighting the chemical flexibility and potential utility of these compounds in various scientific applications (Xue, Liu, Qing & Wang, 2016).
Computational and Theoretical Studies
- Theoretical calculations, including density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods, have been applied to pyrazole derivatives. These studies provide insights into the stability, tautomeric forms, and thermodynamic properties of these compounds, aiding in the prediction and rationalization of their chemical behavior (Shen, Huang, Diao & Lei, 2012).
Synthesis of Structurally Unique Derivatives
- Research has focused on the synthesis of unique pyrazole derivatives, exploring the reactivity of different cyclopropane compounds. These studies contribute to the expansion of the chemical space of pyrazole derivatives, potentially leading to new materials or pharmaceuticals with novel properties (Denisov, Borisov, Potapov, Novikov & Tomilov, 2019).
Crystal Engineering and Coordination Chemistry
- Pyrazole-carboxylic acid derivatives have been employed in crystal engineering to create complexes and coordination polymers with metals like Cu, Co, and Zn. These studies are crucial for understanding the coordination chemistry of pyrazole derivatives and their potential applications in material science (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns & Garcia, 2015).
Properties
IUPAC Name |
2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPGARFOAFOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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